3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate
Description
BenchChem offers high-quality 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(benzimidazol-1-ylmethyl)piperidine-1-carbonyl]chromen-2-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3.C2H2O4/c27-22(18-13-17-5-1-4-8-21(17)29-23(18)28)25-11-9-16(10-12-25)14-26-15-24-19-6-2-3-7-20(19)26;3-1(4)2(5)6/h1-8,13,15-16H,9-12,14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWSWHOAQIBWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5OC4=O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds containing the1H-benzo[d]imidazole moiety have a broad range of biological activities. They are key components in many pharmaceuticals and agrochemicals, and are used in a variety of applications.
Mode of Action
Compounds containing the1H-benzo[d]imidazole moiety are known to interact with various biological targets, leading to a range of effects.
Biochemical Pathways
It is known that compounds containing the1H-benzo[d]imidazole moiety can affect a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Compounds containing the1H-benzo[d]imidazole moiety are known to have a broad range of pharmacokinetic properties.
Result of Action
Compounds containing the1H-benzo[d]imidazole moiety are known to have a broad range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate is a synthetic derivative that combines various pharmacophores, potentially endowing it with significant biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound consists of a chromenone core linked to a benzo[d]imidazole moiety through a piperidine ring. The oxalate salt form enhances its solubility and bioavailability, which are crucial for its pharmacological effects.
Antioxidant Activity
Research has indicated that compounds with similar structural motifs exhibit notable antioxidant properties. For instance, studies have shown that derivatives containing benzo[d]imidazole and piperidine structures can significantly reduce oxidative stress markers in cellular models. The antioxidant activity is typically assessed using methods such as the DPPH radical scavenging assay, where effective compounds demonstrate high inhibition percentages at low concentrations .
Antimicrobial Activity
The antimicrobial potential of related piperidine derivatives has been documented extensively. For example, certain piperidine-based compounds have shown effectiveness against resistant strains of Candida auris, highlighting the importance of this scaffold in developing antifungal agents . The mechanism often involves disruption of the fungal cell membrane integrity, leading to cell death.
Anti-inflammatory Effects
Compounds similar to 3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate have been investigated for their ability to inhibit the NLRP3 inflammasome pathway. This pathway is critical in mediating inflammatory responses, and inhibitors can significantly reduce IL-1β release in macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
The biological activity of the compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in the chromenone structure facilitates electron donation, neutralizing free radicals.
- Membrane Disruption : The lipophilic nature of the piperidine component enhances membrane penetration, leading to cell lysis in microbial pathogens.
- Inflammasome Inhibition : Structural features allow for binding to protein targets involved in inflammatory pathways, reducing cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
